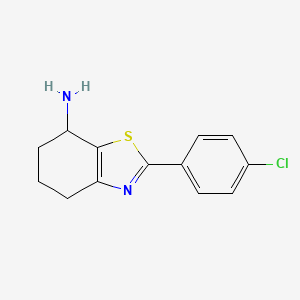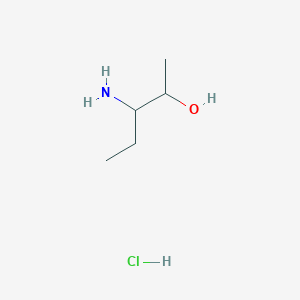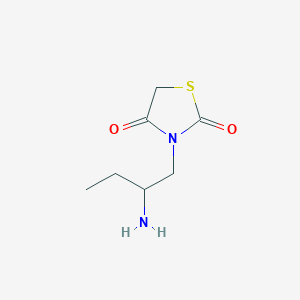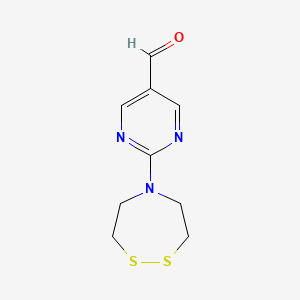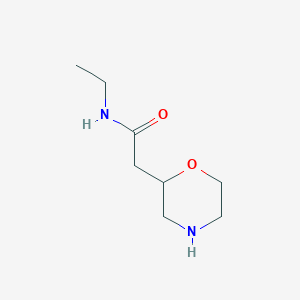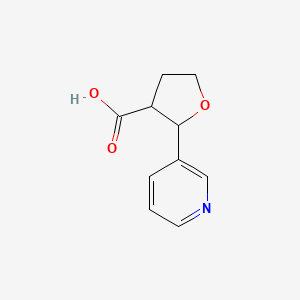
2-(Pyridin-3-yl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)oxolane-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₃ It features a pyridine ring attached to an oxolane ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with oxirane compounds, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a continuous process. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine alcohols or amines.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 2-(Pyridin-3-yl)oxolane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the oxolane and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)oxolane-3-carboxylic acid
- 2-(Pyridin-4-yl)oxolane-3-carboxylic acid
- 2-(Pyridin-3-yl)oxane-3-carboxylic acid
Uniqueness
2-(Pyridin-3-yl)oxolane-3-carboxylic acid is unique due to the specific positioning of the pyridine ring and the oxolane ring, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group further enhances its potential for forming hydrogen bonds, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
2-pyridin-3-yloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
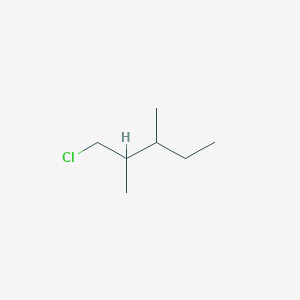
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
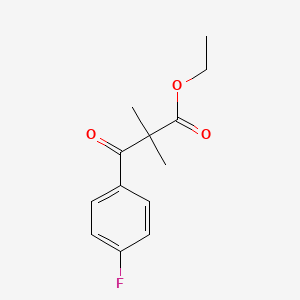
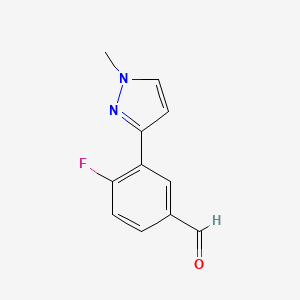

![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)
